
2-(3-Chloropropyl)-1-ethyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chloropropyl)-1-ethyl-1H-imidazole is an organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound features a chloropropyl group and an ethyl group attached to the imidazole ring, making it a versatile intermediate in organic synthesis and various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropropyl)-1-ethyl-1H-imidazole typically involves the alkylation of 1-ethyl-1H-imidazole with 1-chloro-3-chloropropane. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis. Additionally, purification techniques like distillation or recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Chloropropyl)-1-ethyl-1H-imidazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloropropyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents such as DMF or DMSO at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions, depending on the desired product.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in solvents like ether or THF under an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyanato, or methoxy derivatives of the original compound.
Oxidation: Products include hydroxylated or carbonylated derivatives.
Reduction: Products include alcohol or amine derivatives.
Aplicaciones Científicas De Investigación
2-(3-Chloropropyl)-1-ethyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and as a precursor for the synthesis of functional materials.
Mecanismo De Acción
The mechanism of action of 2-(3-Chloropropyl)-1-ethyl-1H-imidazole depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The chloropropyl group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition. In coordination chemistry, the imidazole ring can act as a ligand, coordinating with metal ions to form stable complexes.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Chloropropyl)-1H-imidazole: Lacks the ethyl group, making it less hydrophobic and potentially less effective in certain applications.
2-(3-Bromopropyl)-1-ethyl-1H-imidazole:
2-(3-Chloropropyl)-1-methyl-1H-imidazole: The methyl group instead of the ethyl group can affect the compound’s solubility and reactivity.
Uniqueness
2-(3-Chloropropyl)-1-ethyl-1H-imidazole is unique due to the presence of both the chloropropyl and ethyl groups, which confer specific chemical properties and reactivity. The combination of these functional groups makes it a versatile intermediate for various synthetic applications and enhances its potential in biological and industrial contexts.
Propiedades
Fórmula molecular |
C8H13ClN2 |
|---|---|
Peso molecular |
172.65 g/mol |
Nombre IUPAC |
2-(3-chloropropyl)-1-ethylimidazole |
InChI |
InChI=1S/C8H13ClN2/c1-2-11-7-6-10-8(11)4-3-5-9/h6-7H,2-5H2,1H3 |
Clave InChI |
BJZDRVHTGGWBPD-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=CN=C1CCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-5-[2-(methylsulfanyl)ethyl]-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide](/img/structure/B13157806.png)
![2-[4-Bromo-3-(trifluoromethyl)-1H-pyrazol-1-YL]propanoic acid](/img/structure/B13157814.png)
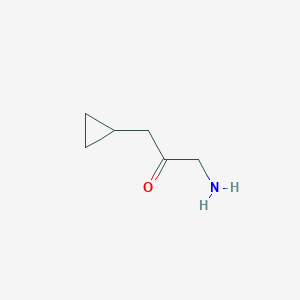
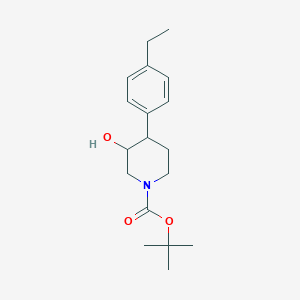

![4-[3-(4-Aminophenyl)propyl]phenol](/img/structure/B13157838.png)
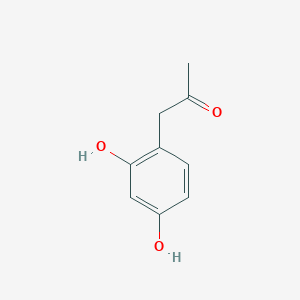
methanol](/img/structure/B13157848.png)

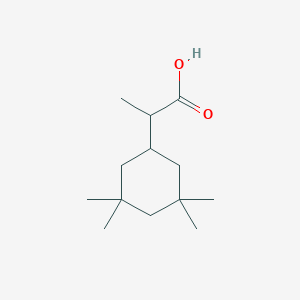
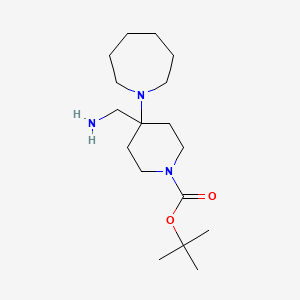


![N-[2-(dimethylamino)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13157891.png)
